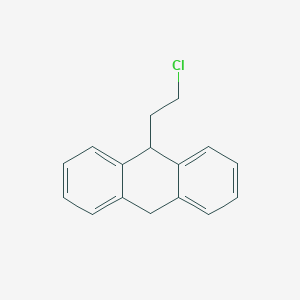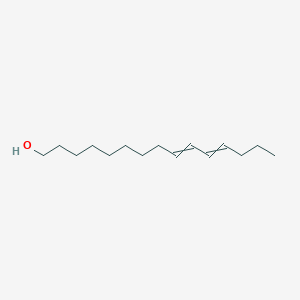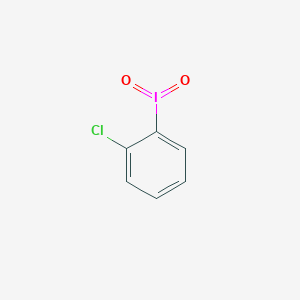
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione is a complex organic compound with the molecular formula C17H10BrNO2. This compound is known for its unique structure, which includes a bromine atom and an acetyl group attached to a dibenzisoquinoline core.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione involves several steps, typically starting with the preparation of the dibenzisoquinoline core. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of aniline derivatives with glyoxal and ammonia.
Wallach synthesis: This approach uses the oxidation of isoquinoline derivatives.
Industrial production: Large-scale production methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell growth and division, making it a potential anticancer agent.
Endocrine Disruption: The compound has been shown to interfere with hormone signaling pathways, leading to potential endocrine-disrupting effects.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-6-bromo-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione can be compared with other similar compounds:
6-bromo-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione: This compound lacks the acetyl group, which may affect its reactivity and biological activity.
1-acetyl-4-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione:
The unique combination of the bromine atom and the acetyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63723-54-6 |
|---|---|
Molekularformel |
C19H12BrNO3 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
(16E)-10-bromo-16-(1-hydroxyethylidene)-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C19H12BrNO3/c1-8-7-12(20)15-16-14(10-5-3-4-6-11(10)18(15)23)13(9(2)22)19(24)21-17(8)16/h3-7,22H,1-2H3/b13-9+ |
InChI-Schlüssel |
QJHXPYKLCBXHLR-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)/C(=C(/C)\O)/C(=O)N=C13)Br |
Kanonische SMILES |
CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)C(=C(C)O)C(=O)N=C13)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
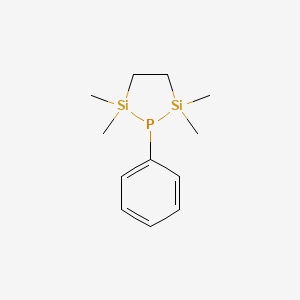
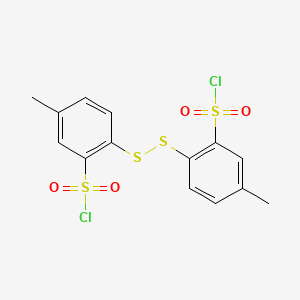
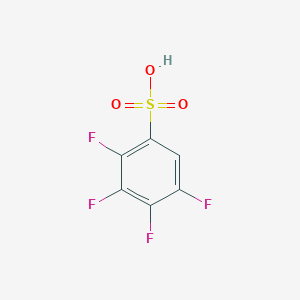
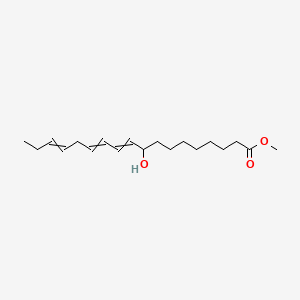
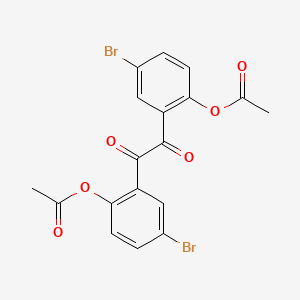
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)

